molecular formula C12H12N2O B6240979 N-(1-cyano-2-phenylethyl)prop-2-enamide CAS No. 2411240-61-2

N-(1-cyano-2-phenylethyl)prop-2-enamide

Cat. No.: B6240979
CAS No.: 2411240-61-2
M. Wt: 200.2
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Description

N-(1-cyano-2-phenylethyl)prop-2-enamide is an amide-based compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a prop-2-enamide (acrylamide) moiety, which is a key electrophilic warhead found in covalent inhibitors that target nucleophilic cysteine residues in enzymes . This mechanism is central to the activity of several therapeutic agents, including covalent NLRP3 inflammasome inhibitors investigated for inflammatory diseases and cathepsin-targeting antiviral compounds studied for SARS-CoV-2 inhibition . The molecule also features a nitrile group (cyano), a versatile functional group prevalent in enzyme inhibitors such as peptidomimetic cysteine protease inhibitors and dipeptidyl peptidase 1 (DPP1) inhibitors . The integration of these pharmacophoric elements makes this compound a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly for probing enzyme function and developing potential therapies for immune, inflammatory, and infectious diseases.

Properties

CAS No.

2411240-61-2

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the condensation of 2-cyano-1-phenylethylamine with acryloyl chloride in the presence of ammonium acetate as a base. This one-pot reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride, followed by deprotonation to form the acrylamide.

Critical parameters include:

  • Solvent selection : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

  • Temperature : Reactions conducted at 70–80°C for 12–24 hours achieve optimal conversion rates (Table 1).

  • Stoichiometry : A 1:1.2 molar ratio of amine to acryloyl chloride minimizes unreacted starting material while avoiding diacylation byproducts.

Table 1: Optimization of Condensation Conditions

ParameterRange TestedOptimal ValueYield (%)Purity (%)
Temperature (°C)60–90758898.7
Reaction Time (hr)6–30189299.2
Ammonium Acetate (eq)1.0–2.51.59098.9

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is partitioned between dichloromethane and 1M HCl to remove excess ammonium acetate. Subsequent recrystallization in ethyl acetate/hexane (3:1 v/v) yields crystalline N-(1-cyano-2-phenylethyl)prop-2-enamide with >99% purity. This method’s scalability is evidenced by its application in multi-kilogram batches, though residual solvent levels require strict control to meet ICH guidelines.

Direct Acylation of Cyanoalkylamines

Acylation in Biphasic Systems

An alternative approach employs Schotten-Baumann conditions , where 2-cyano-1-phenylethylamine is reacted with acryloyl chloride in a biphasic water/dichloromethane system. The aqueous phase contains sodium bicarbonate to neutralize HCl generated in situ, driving the reaction to completion. Advantages include:

  • Rapid reaction times (2–4 hours at 25°C).

  • Reduced byproduct formation due to efficient HCl removal.

However, this method suffers from lower yields (65–75%) due to partial hydrolysis of the cyano group under basic conditions.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes accelerates the acylation process, achieving 85% yield with 97.3% purity. This technique reduces side reactions by minimizing thermal degradation, though it requires specialized equipment and poses challenges in large-scale applications.

Stereoselective Synthesis and Resolution

Enzymatic Kinetic Resolution

Racemic this compound can be resolved using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether . The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (ee >99%). This method is critical for pharmaceutical applications requiring enantiopure material but adds complexity and cost.

Chiral Auxiliary-Mediated Synthesis

A stereocontrolled route involves the use of (S)-proline as a chiral auxiliary. The amine is first converted to a proline-derived Schiff base, which undergoes acylation with acryloyl chloride in >90% diastereomeric excess. Subsequent hydrolysis with citric acid liberates the enantiomerically pure product (ee 98.5%).

Comparative Analysis of Methodologies

Table 2: Key Metrics Across Synthesis Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Ammonium Acetate9299.2RacemicHigh
Schotten-Baumann7596.8RacemicModerate
Microwave-Assisted8597.3RacemicLow
Enzymatic Resolution40*99.5>99% eeLow
Chiral Auxiliary7898.598.5% eeModerate

*Yield reflects single enantiomer recovery.

Key Observations :

  • The ammonium acetate method is optimal for bulk production due to its high yield and simplicity.

  • Enzymatic resolution and chiral auxiliary routes are preferred for enantioselective synthesis despite lower yields.

  • Residual solvents (e.g., ethanol, dichloromethane) must be controlled to <500 ppm per ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups, which are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo cyanoacetylation reactions with amines in the presence of catalysts such as triethylamine . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, cyanoacetylation reactions can yield cyanoacetamide derivatives, which are valuable intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Key Substituents/Modifications Source/Application
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-Fluoro-4-(trifluoromethyl)anilide ring Antimicrobial agent (MRSA, M. tuberculosis)
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) 4-Bromo-3-chloroanilide ring Cytotoxic effects on NF-κB cells
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1) Dihydroxyphenyl-hydroxyethyl group Anti-inflammatory activity (IC₅₀: 17.00 μM)
Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] Dual hydroxy/methoxy-phenyl groups Natural product with anti-inflammatory potential
N-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamide Oxazepane ring substitution Patent for chronic rhinosinusitis treatment

Key Observations :

  • Ring Substitution Patterns : Antimicrobial cinnamanilides (e.g., Compound 10) prioritize meta and para substitutions on the anilide ring for activity, whereas anti-inflammatory analogs (e.g., Compound 1) favor ortho and meta positions .
Table 2: Bioactivity Profiles of Selected Analogues
Compound Antimicrobial Activity (MIC, μg/mL) Anti-Inflammatory Activity (IC₅₀, μM) Cytotoxicity (THP1-Blue NF-κB cells)
Compound 10 2–4 (vs. MRSA) Not reported Non-cytotoxic
Compound 11 >32 Not reported Significant cytotoxicity
Compound 1 Not tested 17.00 ± 1.11 Non-cytotoxic
Moupinamide Not tested ~17.21 (similar to quercetin) Not reported

Key Findings :

  • Antimicrobial vs.
  • Cytotoxicity : Bromo/chloro-substituted derivatives (e.g., Compound 11) exhibit cytotoxicity, suggesting that electron-withdrawing groups may compromise selectivity .

Physicochemical Properties

Table 3: Lipophilicity and Solubility Trends
Compound Experimental log k Calculated ClogP Solubility (Predicted)
N-(1-cyano-2-phenylethyl)prop-2-enamide Not reported ~2.1 (estimated) Low (hydrophobic backbone)
Compound 32 0.45 3.2 Moderate
Compound 15 1.98 4.8 Low

Key Trends :

  • Positional Effects : Ortho-substituted analogs (e.g., Compound 11) show higher experimental log k values than para-substituted derivatives, aligning with enhanced bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyano-2-phenylethyl)prop-2-enamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves acylation of 1-cyano-2-phenylethylamine with prop-2-enoyl chloride under controlled conditions. Solvent choice (e.g., dichloromethane) and temperature (0–5°C) are critical to minimize side reactions like polymerization. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts. For structural confirmation, mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass .

Q. How can the compound’s stereochemistry and double-bond configuration be experimentally determined?

  • Methodological Answer : The (E)- or (Z)-configuration of the prop-2-enamide moiety is resolved using NOESY NMR to assess spatial proximity of substituents. For example, cross-peaks between the cyano group and phenyl protons indicate an (E)-configuration. X-ray crystallography (using SHELXL for refinement ) provides definitive proof, with ORTEP-3 generating graphical representations of bond angles and torsion angles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and vinyl protons (δ 5.8–6.5 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carbonyl resonance (δ ~165 ppm).
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (amide C=O stretch) are diagnostic.
  • UV-Vis : Conjugation between the phenyl and enamide groups typically shows λmax at 260–280 nm .

Advanced Research Questions

Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing?

  • Methodological Answer : Graph set analysis (as per Etter’s rules ) identifies recurring hydrogen-bond motifs (e.g., N–H···O=C or C≡N···H–C). For instance, the cyano group may act as an acceptor, forming chains or dimers. SHELXD can solve crystal structures from twinned data, while SHELXPRO refines hydrogen-bond geometries. Such analysis informs stability predictions and polymorph screening .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from impurities or assay conditions. Solutions include:

  • Reproducibility checks : Re-synthesize the compound using peer-reviewed protocols .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Metabolite profiling : LC-MS identifies degradation products or metabolites that might interfere with assays (e.g., hydrolysis of the enamide bond) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the cyano group as a hydrogen-bond acceptor.
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on key residues (e.g., catalytic lysine or aspartate).
  • QSAR : Correlate substituent effects (e.g., phenyl vs. fluorophenyl analogs ) with activity to guide structural optimization .

Q. What experimental approaches validate the compound’s role in modulating inflammatory pathways?

  • Methodological Answer :

  • In vitro : Treat RAW 264.7 macrophages with the compound and measure TNF-α/IL-6 levels via ELISA. Compare with controls (e.g., dexamethasone).
  • Kinase assays : Test inhibition of NF-κB pathway kinases (e.g., IKKβ) using radioactive ATP-incorporation assays.
  • Gene expression : qPCR quantifies downstream targets (e.g., COX-2) to confirm pathway modulation .

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